molecular formula C19H23N3O3S B2831665 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2319805-12-2

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2831665
CAS No.: 2319805-12-2
M. Wt: 373.47
InChI Key: KUVYPYVPYAPRRW-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a methylbenzyl group, and a tetrahydrocyclopenta[c]pyrazole core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the dioxidotetrahydrothiophen ring: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Synthesis of the tetrahydrocyclopenta[c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors, such as hydrazines and cyclopentanones.

    Attachment of the methylbenzyl group: This step typically involves nucleophilic substitution reactions where the methylbenzyl group is introduced to the core structure.

    Formation of the final compound:

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophen ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid: This compound features a similar dioxidotetrahydrothiophen ring but differs in its core structure and functional groups.

    2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid: Another compound with a dioxidotetrahydrothiophen ring, but with different substituents and applications.

    2-(2-(1,1-Dioxidotetrahydrothiophen-3-yl)thiazol-4-yl)acetic acid:

The uniqueness of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13-5-7-14(8-6-13)11-20-19(23)18-16-3-2-4-17(16)21-22(18)15-9-10-26(24,25)12-15/h5-8,15H,2-4,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVYPYVPYAPRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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